![molecular formula C12H15BN2O2S B1446388 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1088118-97-1](/img/structure/B1446388.png)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

Overview

Description

Synthesis Analysis

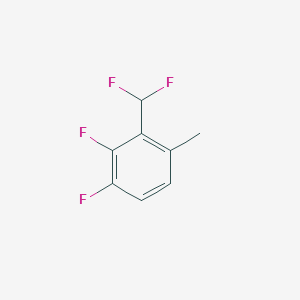

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized through two substitution reactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a predicted density of 0.99±0.1 g/cm3, a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .Scientific Research Applications

Synthesis of Conjugated Copolymers

This compound can be used in the synthesis of conjugated copolymers . These copolymers are often used in organic electronics due to their ability to conduct electricity. They have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Optical and Electrochemical Properties Research

The compound is employed in the research of optical and electrochemical properties of novel copolymers . This research is crucial in the development of new materials for optoelectronic devices.

Borylation of Arenes

It can be used as a reagent to borylate arenes . Borylation is a chemical process that involves the addition of a boron atom to another molecule. This process is often used in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to target specific enzymes or receptors in the body, leading to a change in the biochemical processes .

Mode of Action

It is known that similar compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .

Result of Action

Similar compounds have been known to cause changes at the molecular and cellular level, leading to observable physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .

properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)15-18-14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUBQASVNDFUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NSN=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)